N-benzyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
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Overview
Description
N-benzyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core, makes it a valuable target for scientific research and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the following steps :
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of the Sulfanylacetamide Group: The sulfanylacetamide group is introduced through a nucleophilic substitution reaction.
Benzylation: The final step involves the benzylation of the compound to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylacetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
N-benzyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. One of the primary targets is CDK2, an enzyme involved in cell cycle regulation. The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular pathways involved may include the alteration of cell cycle progression and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also target CDK2 and have shown promising anticancer activities.
Uniqueness
N-benzyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards CDK2 . This makes it a valuable compound for further research and development in the field of medicinal chemistry.
Properties
IUPAC Name |
N-benzyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-15-8-9-19(16(2)10-15)27-21-18(12-26-27)22(25-14-24-21)29-13-20(28)23-11-17-6-4-3-5-7-17/h3-10,12,14H,11,13H2,1-2H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPCBDXSSPALKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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